molecular formula C12H8ClNO2S B1584462 1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene CAS No. 6764-10-9

1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene

Cat. No. B1584462
CAS RN: 6764-10-9
M. Wt: 265.72 g/mol
InChI Key: QDZAHNHWJFQWDL-UHFFFAOYSA-N
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Patent
US06403607B1

Procedure details

2-(4-Chlorophenylthio)nitrobenzene (1.0 g) was dissolved in a mixture of acetic acid (5 ml) and 6N hydrochloride (5 ml), and tin (1.0 g) was added thereto, followed by stirring for six hours at room temperature. After the solvent was removed under reduced pressure, the residue was dissolved in water (50 ml) and a pH of the resultant solution was adjusted to 9-10 with potassium carbonate. The thus-obtained solution was extracted with ethyl acetate. The extracted solution was washed sequentially with water and saturated brine and dried over anhydrous sodium sulfate. Subsequently, the solvent was removed under reduced pressure and the residue was crystallized from ethyl acetate under stirring, to thereby yield the target compound (880 mg) as pale-yellow crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-])=O)=[CH:4][CH:3]=1.[Sn]>C(O)(=O)C.Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH2:15])=[CH:6][CH:7]=1 |^3:17|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
[Sn]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for six hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The thus-obtained solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The extracted solution was washed sequentially with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ethyl acetate
STIRRING
Type
STIRRING
Details
under stirring

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.